

Fadrozole Hydrochloride: A Comparative Guide to P450 Enzyme Cross-reactivity

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Compound of Interest

Compound Name: *Fadrozole hydrochloride*

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Fadrozole hydrochloride is a potent and selective inhibitor of aromatase (cytochrome P450 19A1, or CYP19A1), an enzyme critical for the biosynthesis of estrogens. Its efficacy in targeting CYP19A1 has established it as a valuable tool in cancer research and endocrinology. However, understanding the cross-reactivity of Fadrozole with other cytochrome P450 (P450) enzymes is paramount for a comprehensive assessment of its potential off-target effects and drug-drug interactions. This guide provides a comparative analysis of Fadrozole's inhibitory activity against various P450 isoforms, supported by available experimental data and detailed methodologies.

Comparative Inhibitory Activity of Fadrozole and Other Aromatase Inhibitors

Fadrozole's primary activity is the potent inhibition of CYP19A1. At higher concentrations, it has been shown to inhibit other P450 enzymes involved in steroidogenesis, such as 11 β -hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). To provide a broader context for its selectivity, this section compares the inhibitory potential of Fadrozole and its close structural analog, Vorozole, with other non-steroidal aromatase inhibitors against a panel of major drug-metabolizing P450 enzymes.

Data Summary: Inhibition of P450 Enzymes by Aromatase Inhibitors

Enzyme Family	P450 Isoform	Fadrozole/Vorozole IC50/Ki	Letrozole IC50/Ki	Anastrozole Ki
Primary Target	CYP19A1 (Aromatase)	4.17 nM (Vorozole IC50) [1]	7.27 nM[1]	Potent Inhibitor
Steroidogenic P450s	CYP11B1 (11 β -hydroxylase)	Inhibition at higher concentrations	-	-
CYP11B2 (Aldosterone synthase)	Inhibition at higher concentrations	-	-	
Drug-Metabolizing P450s	CYP1A1	0.469 μ M (Vorozole IC50) [1]	69.8 μ M[1]	-
CYP1A2	321 μ M (Vorozole IC50) [1]	332 μ M[1]	8 μ M[2]	
CYP2A6	24.4 μ M (Vorozole IC50) [1]	106 μ M[1]	>500 μ M[2]	
CYP2C9	-	-	10 μ M[2]	
CYP2C19	-	42.2 μ M (Ki)[3][4]	-	
CYP2D6	-	-	>500 μ M[2]	
CYP3A4	98.1 μ M (Vorozole IC50) [1]	>1000 μ M[1]	10 μ M[2]	

Note: Data for Fadrozole on drug-metabolizing CYPs is limited; therefore, data from its close structural analog, Vorozole, is presented as a surrogate. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%, while Ki is the inhibition constant.

Experimental Protocols

The following section outlines a typical experimental protocol for assessing the in vitro inhibition of cytochrome P450 enzymes, based on standard industry practices.

In Vitro P450 Inhibition Assay

1. Objective: To determine the concentration-dependent inhibition of major human P450 isoforms by a test compound (e.g., **Fadrozole hydrochloride**).

2. Materials:

- Test Compound: **Fadrozole hydrochloride**
- Enzyme Source: Human liver microsomes (HLMs) or recombinant human P450 enzymes.
- P450 Isoforms and Probe Substrates:
 - CYP1A2: Phenacetin
 - CYP2B6: Bupropion
 - CYP2C8: Amodiaquine
 - CYP2C9: Diclofenac
 - CYP2C19: S-mephenytoin
 - CYP2D6: Dextromethorphan
 - CYP3A4: Midazolam or Testosterone
- Cofactor: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Positive Control Inhibitors: Known selective inhibitors for each isoform (e.g., α -Naphthoflavone for CYP1A2, Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4).
- Incubation Buffer: Potassium phosphate buffer (pH 7.4).
- Analysis System: High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

3. Procedure:

- A pre-incubation mixture is prepared containing the enzyme source (HLMs or recombinant enzyme), incubation buffer, and varying concentrations of the test compound or positive control inhibitor.
- The mixture is pre-warmed to 37°C.
- The reaction is initiated by the addition of the NADPH regenerating system and the specific probe substrate.

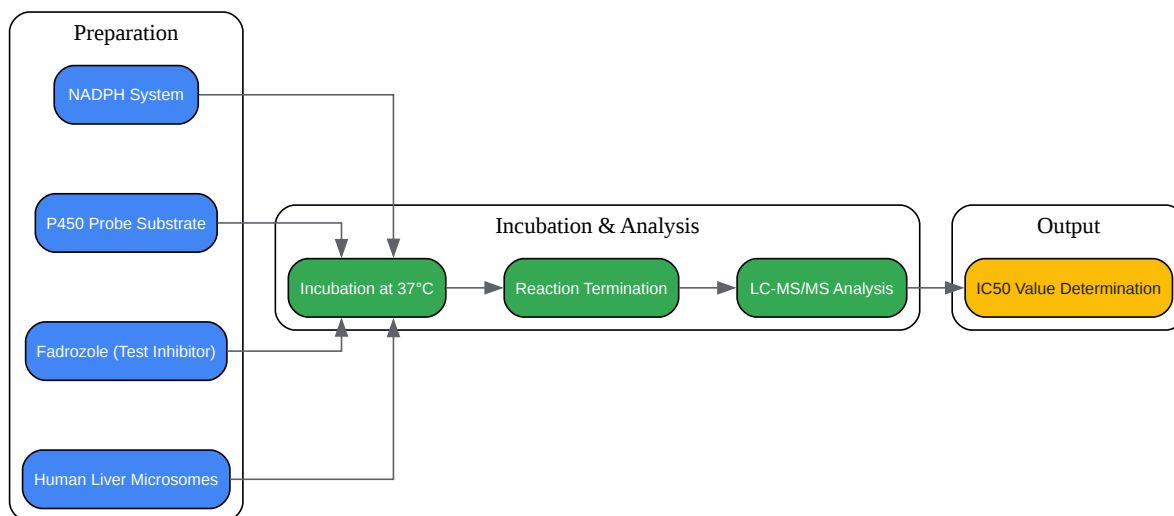
- The incubation is carried out at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
- The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).
- Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
- The formation of the specific metabolite of the probe substrate is quantified using a validated LC-MS/MS method.

4. Data Analysis:

- The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control.
- The percent inhibition is calculated for each inhibitor concentration.
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a suitable sigmoidal dose-response curve.

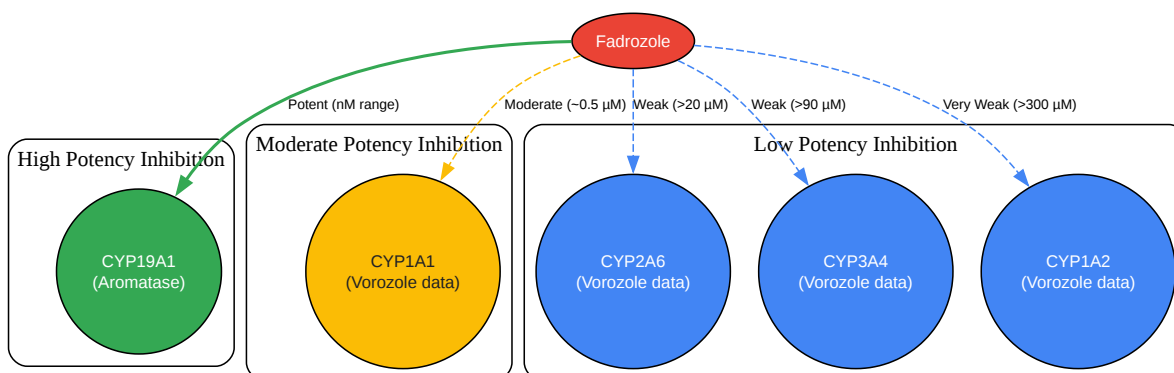
Visualizing Fadozole's P450 Inhibition Profile

The following diagrams illustrate the experimental workflow for assessing P450 inhibition and the selectivity profile of Fadozole based on available data.



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Experimental workflow for P450 inhibition assay.



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Inhibitory selectivity of Fadrozole/Vorozole.

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